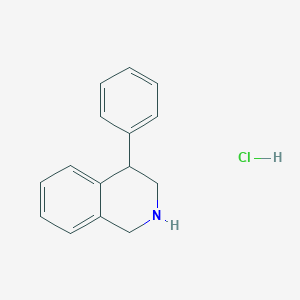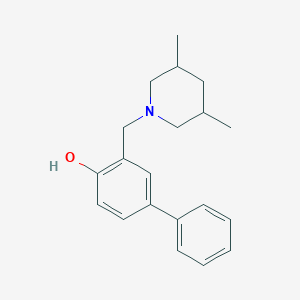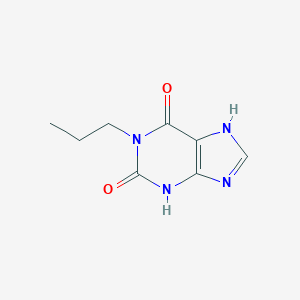
1-Propylxanthine
Overview
Description
1-Propylxanthine is a compound that belongs to the family of xanthines. It is a purine derivative and is structurally similar to caffeine and theophylline. 1-Propylxanthine has been studied for its potential applications in scientific research due to its unique biochemical and physiological effects.
Mechanism Of Action
1-Propylxanthine acts as a competitive antagonist of adenosine receptors. Adenosine is a neuromodulator that binds to adenosine receptors and has inhibitory effects on neurotransmission. By blocking adenosine receptors, 1-Propylxanthine increases the activity of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical And Physiological Effects
1-Propylxanthine has been shown to have a number of biochemical and physiological effects. It has been found to increase wakefulness and locomotor activity in animal models. It has also been shown to improve cognitive performance in tasks such as working memory and attention. Additionally, 1-Propylxanthine has been found to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Propylxanthine in lab experiments is its specificity for adenosine receptors. By selectively blocking adenosine receptors, 1-Propylxanthine can help researchers better understand the role of these receptors in various physiological processes. However, one limitation of using 1-Propylxanthine is its potential to interact with other receptors or enzymes, which could lead to non-specific effects.
Future Directions
There are several future directions for research on 1-Propylxanthine. One area of interest is its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or sleep disorders. Another future direction is to investigate the effects of 1-Propylxanthine on different adenosine receptor subtypes, as well as its interactions with other receptors or enzymes. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-Propylxanthine, as well as its potential limitations in lab experiments.
In conclusion, 1-Propylxanthine is a compound with potential applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for investigating the adenosine receptor system. Further research is needed to fully understand the potential therapeutic applications and limitations of 1-Propylxanthine in lab experiments.
Synthesis Methods
1-Propylxanthine can be synthesized by reacting theophylline with propyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide at 100°C for several hours. The product is then purified by recrystallization from hot ethanol.
Scientific Research Applications
1-Propylxanthine has been studied for its potential applications in scientific research. It has been used as a tool to study the adenosine receptor system, which is involved in many physiological processes such as neurotransmission, inflammation, and immune response. 1-Propylxanthine has also been used to investigate the role of adenosine receptors in the regulation of sleep and wakefulness.
properties
IUPAC Name |
1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBONKMODGBEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146367 | |
| Record name | 1-Propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylxanthine | |
CAS RN |
104285-82-7 | |
| Record name | 1-Propylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
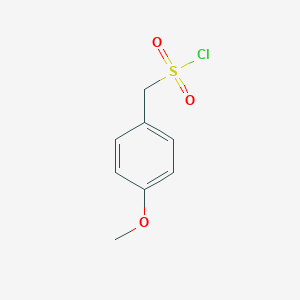
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)
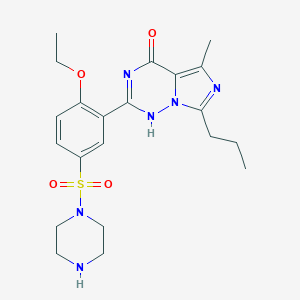
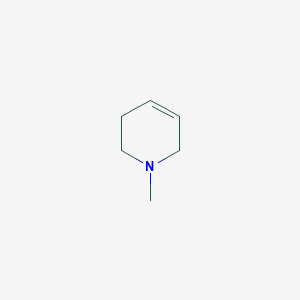
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
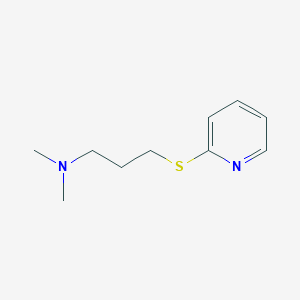
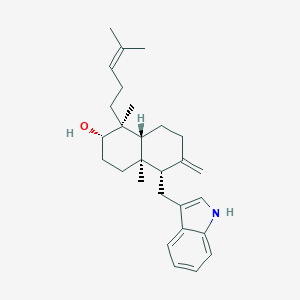

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
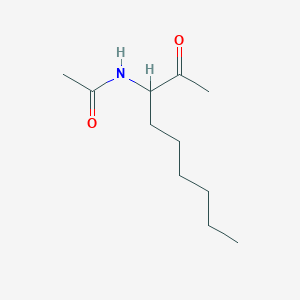
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
